Tert-butyl 3-sulfanylpiperidine-1-carboxylate

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Tert-butyl 3-sulfanylpiperidine-1-carboxylate (CAS 1017798-34-3), also known as 1-Boc-3-mercaptopiperidine, is a protected heterocyclic thiol intermediate comprising a piperidine core with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen and a free sulfanyl (-SH) group at the 3-position. This dual functionality enables orthogonal synthetic manipulations, where the Boc group stabilizes the amine under basic and nucleophilic conditions while the thiol provides a handle for further derivatization, including oxidation to disulfides or sulfonic acids, nucleophilic substitution, and metal coordination.

Molecular Formula C10H19NO2S
Molecular Weight 217.33 g/mol
CAS No. 1017798-34-3
Cat. No. B1463015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-sulfanylpiperidine-1-carboxylate
CAS1017798-34-3
Molecular FormulaC10H19NO2S
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)S
InChIInChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3
InChIKeyNVDQWJTWJOLALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-sulfanylpiperidine-1-carboxylate (CAS 1017798-34-3): Baseline Characteristics for Scientific Sourcing


Tert-butyl 3-sulfanylpiperidine-1-carboxylate (CAS 1017798-34-3), also known as 1-Boc-3-mercaptopiperidine, is a protected heterocyclic thiol intermediate comprising a piperidine core with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen and a free sulfanyl (-SH) group at the 3-position . This dual functionality enables orthogonal synthetic manipulations, where the Boc group stabilizes the amine under basic and nucleophilic conditions while the thiol provides a handle for further derivatization, including oxidation to disulfides or sulfonic acids, nucleophilic substitution, and metal coordination . The compound is typically supplied as a liquid or off-white powder with a minimum purity specification of 95% .

Why Generic Substitution Fails for Tert-butyl 3-sulfanylpiperidine-1-carboxylate


In-class piperidine derivatives cannot be trivially interchanged for Tert-butyl 3-sulfanylpiperidine-1-carboxylate due to the precise positioning of the thiol group and the presence of the Boc protecting group, which together dictate the compound's orthogonal reactivity and synthetic utility. Substituting with an unprotected 3-mercaptopiperidine forfeits the amine protection required for many multi-step sequences, leading to unwanted side reactions . Using a 4-sulfanyl regioisomer alters the spatial presentation of the thiol handle, which can critically impact the binding or reaction geometry in downstream applications [1]. Even a closely related protected thiol, such as the 3-acetylsulfanyl derivative, introduces a different reactivity profile that demands distinct deprotection and functionalization strategies, preventing direct substitution without re-optimizing entire synthetic routes . These specific structural and functional attributes mandate precise compound selection based on the quantitative differentiation evidence detailed below.

Product-Specific Quantitative Evidence Guide for Tert-butyl 3-sulfanylpiperidine-1-carboxylate


Purity and Quality Control: 95% Minimum Specification with Certified Analysis

Tert-butyl 3-sulfanylpiperidine-1-carboxylate is consistently supplied with a minimum purity specification of 95%, as verified by multiple independent vendors . This level of purity is critical for its use as a key intermediate in multi-step syntheses, where impurities can significantly impact downstream yields and product profiles. In contrast, the unprotected analog 3-mercaptopiperidine is often supplied as a technical-grade material with variable purity (typically <90%) and lacks the Boc-protection necessary for orthogonal synthesis strategies .

Quality Control Reproducibility Procurement

Storage and Stability: Defined Refrigerated Conditions vs. Ambient Labile Alternatives

Tert-butyl 3-sulfanylpiperidine-1-carboxylate requires storage at 2-8°C under an inert atmosphere to prevent thiol oxidation and Boc decomposition [1]. This defined stability profile ensures the compound's integrity over time, which is quantified by its shelf life and the availability of long-term storage recommendations. In contrast, unprotected 3-mercaptopiperidine is significantly more prone to oxidation and dimerization at ambient conditions, requiring immediate use or complex stabilization protocols that add time and cost to workflows .

Stability Storage Handling

Regioselectivity: The 3-Sulfanyl Position Enables Distinct Chemistry vs. 4-Sulfanyl Isomers

The 3-position of the sulfanyl group on the piperidine ring confers a distinct steric and electronic environment compared to the 4-sulfanyl isomer. This difference is critical in applications such as asymmetric deprotonation, where N-Boc-piperidine derivatives show a 2-3 kcal/mol higher barrier for proton removal at the 3-position relative to other positions . Consequently, the 3-sulfanyl derivative offers a unique reactivity profile that cannot be replicated by the 4-sulfanyl analog (tert-butyl 4-sulfanylpiperidine-1-carboxylate, CAS 134464-79-2) in reactions where spatial orientation dictates outcome [1].

Regioselectivity Synthetic Utility Molecular Design

Orthogonal Protection Strategy: Enables Controlled, Sequential Deprotection

The combination of a Boc-protected amine and a free thiol in tert-butyl 3-sulfanylpiperidine-1-carboxylate enables an orthogonal protection strategy [1]. The Boc group is stable under the basic conditions required for thiol alkylation or acylation, while being readily removed under mild acidic conditions (e.g., TFA) without affecting the thioether or disulfide bonds formed [2]. In contrast, the unprotected 3-mercaptopiperidine cannot undergo such sequential transformations without complex protecting group manipulations, and the 3-acetylsulfanyl analog requires a separate deprotection step to free the thiol, adding an extra synthetic operation and reducing overall yield .

Peptide Chemistry Drug Development Protecting Groups

Application in Peptide Chemistry: A Key Intermediate for Disulfide-Rich Constructs

Tert-butyl 3-sulfanylpiperidine-1-carboxylate is specifically cited as a valuable intermediate in peptide chemistry and drug development [1]. Its utility stems from the ability to introduce a thiol-containing piperidine moiety into peptides, which can be used to create conformationally constrained analogs or to form disulfide bonds that stabilize secondary structures. The compound is documented as an intermediate in the synthesis of amatoxin derivatives, which are potent RNA polymerase inhibitors . This direct application contrasts with generic piperidine building blocks, which lack the thiol handle necessary for such specific conjugations.

Peptide Synthesis Disulfide Bonds Drug Discovery

Optimal Research and Industrial Application Scenarios for Tert-butyl 3-sulfanylpiperidine-1-carboxylate


Orthogonal Multi-Step Synthesis of Constrained Peptides

Tert-butyl 3-sulfanylpiperidine-1-carboxylate is ideally suited for the synthesis of peptides containing disulfide bridges or thioether linkages, where its orthogonal Boc and free thiol groups allow for sequential, controlled modifications without intermediate protection steps [1]. The ability to functionalize the thiol first, followed by acid-mediated Boc removal, streamlines the synthesis of conformationally constrained peptide analogs [2].

Building Block for Kinase and Protease Inhibitor Libraries

The compound serves as a versatile scaffold for generating diverse piperidine-based inhibitor libraries targeting kinases and proteases. The 3-thiol handle enables late-stage diversification through alkylation, acylation, or disulfide formation, facilitating rapid SAR exploration [1]. Its use as an intermediate in the synthesis of amatoxin derivatives, which inhibit RNA polymerase, underscores its value in developing potent biological probes .

Synthesis of Metal-Chelating Agents and Coordination Complexes

The free thiol group provides a strong coordination site for soft metals (e.g., Au, Ag, Pd), enabling the construction of piperidine-based metal complexes. The Boc group protects the amine during metal coordination, allowing for subsequent deprotection to generate ligands with both amine and thiol donor sites. This dual functionality is valuable in catalysis and bioinorganic chemistry.

High-Purity Intermediate for GMP-like Scale-Up Processes

With a guaranteed 95% minimum purity and well-defined storage conditions (2-8°C, inert atmosphere), this compound is a reliable starting material for scale-up syntheses requiring strict quality control . Its availability from multiple vendors with certificate of analysis (COA) supports reproducible large-scale reactions and reduces the risk of batch-to-batch variability in process chemistry .

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